molecular formula C6H8Cl2O B8519833 1,1-Dichloro-4-methyl-pent-1-en-3-one

1,1-Dichloro-4-methyl-pent-1-en-3-one

Cat. No. B8519833
M. Wt: 167.03 g/mol
InChI Key: CEMJOSNHIFEVHP-UHFFFAOYSA-N
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Patent
US04081488

Procedure details

To a solution of 53.5 gm (0.5 mole) of isobutyryl chloride and 45 gm (0.27 mole) of ferric chloride in 50 ml of methylene chloride cooled to 50°, and maintained below 10°, was added, with stirring, 53.2 gm (0.55 mole) of vinylidene chloride over a 1 hour period. After the addition, the reaction mixture was allowed to warm to room temperature for 3 hours before being poured over 100 gm of crushed ice. The layers were separated, and the organic solution was washed three times with 50-ml portions of water before being dried over magnesium sulfate. After being filtered, the solution was diluted with 50 ml of methylene chloride. The diluted solution was washed twice with dilute aqueous potassium carbonate and then with water before being distilled under reduced pressure, yielding 1.4 gm of crude 1,1-dichloro-4-methyl-1-penten-3-one; b.p., 41°-62°/4.1-4.7mm. The presence of the dichloroketone was established by gas chromatographic analysis, complimented by the mass spectrum of the gc component believed to be the dichloroketone, the mass spectrum of which showed a parent peak at m/e 166 and a fragmentation pattern consistent with 1,1-dichloro-4-methyl-1-penten-3-one.
Quantity
53.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].[C:7]([Cl:10])([Cl:9])=[CH2:8]>C(Cl)Cl>[Cl:9][C:7]([Cl:10])=[CH:8][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
53.5 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
ferric chloride
Quantity
45 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
53.2 g
Type
reactant
Smiles
C(=C)(Cl)Cl
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained below 10°
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic solution was washed three times with 50-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After being filtered
ADDITION
Type
ADDITION
Details
the solution was diluted with 50 ml of methylene chloride
WASH
Type
WASH
Details
The diluted solution was washed twice with dilute aqueous potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
with water before being distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC(C(C)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 1.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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